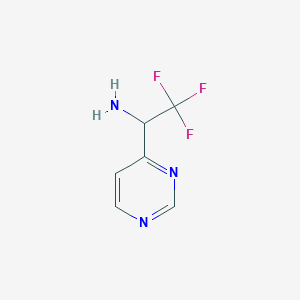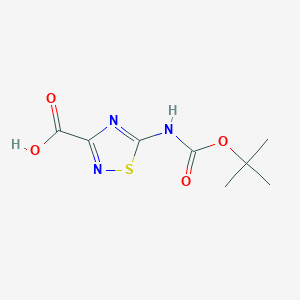
5-((Tert-butoxycarbonyl)amino)-1,2,4-thiadiazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{[(tert-butoxy)carbonyl]amino}-1,2,4-thiadiazole-3-carboxylic acid is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which is commonly used in organic synthesis to protect amines from unwanted reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(tert-butoxy)carbonyl]amino}-1,2,4-thiadiazole-3-carboxylic acid typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic or basic conditions.
Introduction of the Boc Protecting Group: The amino group is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile solution.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using the same basic principles as the laboratory methods but optimized for efficiency, yield, and cost-effectiveness. This might include continuous flow reactors and automated systems to handle the reagents and reaction conditions precisely.
化学反応の分析
Types of Reactions
5-{[(tert-butoxy)carbonyl]amino}-1,2,4-thiadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be deprotected under acidic conditions, allowing for further functionalization.
Oxidation and Reduction: The thiadiazole ring can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol can be used to remove the Boc protecting group.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the thiadiazole ring.
Reduction: Reducing agents like sodium borohydride (NaBH4) can be used to reduce the thiadiazole ring.
Major Products Formed
Deprotected Amino Compound: Removal of the Boc group yields the free amino compound.
Oxidized and Reduced Derivatives: Depending on the reagents and conditions, various oxidized and reduced derivatives of the thiadiazole ring can be formed.
科学的研究の応用
5-{[(tert-butoxy)carbonyl]amino}-1,2,4-thiadiazole-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-{[(tert-butoxy)carbonyl]amino}-1,2,4-thiadiazole-3-carboxylic acid depends on its specific application. In general, the compound can interact with biological targets such as enzymes or receptors, modulating their activity. The Boc protecting group can be removed to reveal the active amino group, which can then participate in various biochemical reactions.
類似化合物との比較
Similar Compounds
- 4-{[(tert-butoxy)carbonyl]amino}-3-methyl-1,2-thiazole-5-carboxylic acid
- 5-{4-[2-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)ethyl]piperazin-1-yl}pyrimidine-2-carboxylic acid
Uniqueness
5-{[(tert-butoxy)carbonyl]amino}-1,2,4-thiadiazole-3-carboxylic acid is unique due to its specific structure, which combines the thiadiazole ring with a Boc-protected amino group. This combination provides a versatile platform for further chemical modifications and applications in various fields of research and industry.
特性
分子式 |
C8H11N3O4S |
|---|---|
分子量 |
245.26 g/mol |
IUPAC名 |
5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2,4-thiadiazole-3-carboxylic acid |
InChI |
InChI=1S/C8H11N3O4S/c1-8(2,3)15-7(14)10-6-9-4(5(12)13)11-16-6/h1-3H3,(H,12,13)(H,9,10,11,14) |
InChIキー |
ZHRGJAVJGUWRCD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=NC(=NS1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


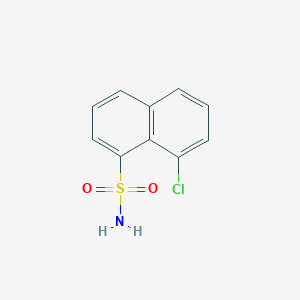
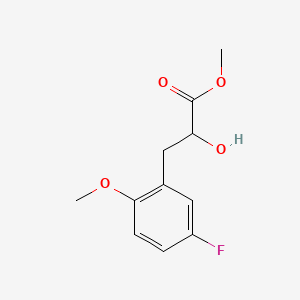
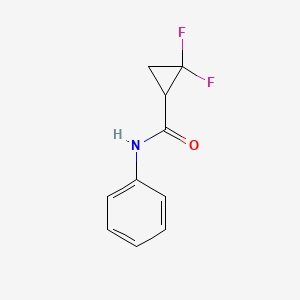
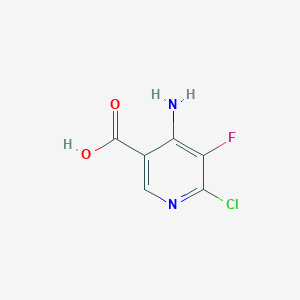
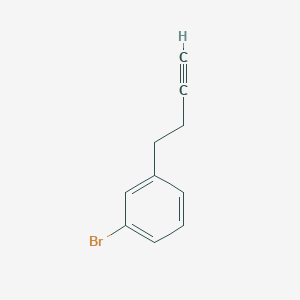
![3-amino-5-oxo-N-(thiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B13578658.png)

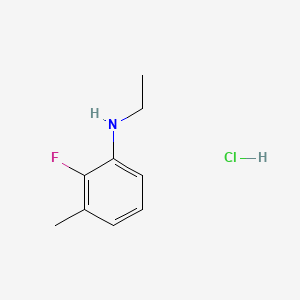
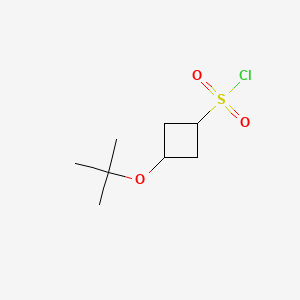
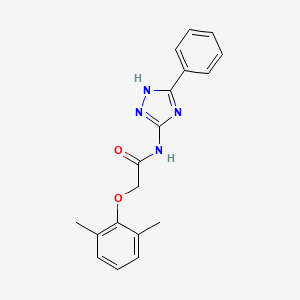
![1-[3-(4-bromophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethanone](/img/structure/B13578676.png)
![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N,N-dimethylacetamide](/img/structure/B13578689.png)
![6-cyclopropyl-N-(4-fluorophenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B13578695.png)
